1,4-Bis(dimethylchlorosilyl)benzene
Overview
Description
1,4-Bis(dimethylchlorosilyl)benzene is an organosilicon compound with the chemical formula C₁₀H₁₆Cl₂Si₂. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by dimethylchlorosilyl groups. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.
Mechanism of Action
Target of Action
1,4-Bis(dimethylchlorosilyl)benzene, also known as 1,4-Bis(chlorodimethylsilyl)benzene, is a compound that primarily targets the formation of heterocyclic compounds of low molecular weight . It is used in the ammonolysis process, where it interacts with ammonia .
Mode of Action
The compound interacts with ammonia in a process known as ammonolysis . This interaction results in the formation of heterocyclic compounds of low molecular weight . The main reaction product is the crystalline [CH3)2SiC6H4Si(CH3)2NH]4 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the ammonolysis of this compound with ammonia . This process forms heterocyclic compounds of low molecular weight . The main reaction product, [CH3)2SiC6H4Si(CH3)2NH]4, polymerizes on heating, leading to the formation of polymers .
Result of Action
The primary result of the action of this compound is the formation of low molecular weight heterocyclic compounds . The main reaction product, [CH3)2SiC6H4Si(CH3)2NH]4, can polymerize upon heating, forming polymers with a relative viscosity of 0.15–0.4 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the main reaction product polymerizes upon heating . This suggests that temperature is a key factor influencing the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(dimethylchlorosilyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: 1,4-dibromobenzene and dimethylchlorosilane.
Catalyst: A base such as sodium or potassium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene.
The general reaction scheme is:
C6H4(Br)2+2(CH3)2SiCl→C6H4[Si(CH3)2Cl]2+2NaBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dimethylchlorosilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Polymerization: The compound can polymerize to form organosilicon polymers with unique properties.
Common Reagents and Conditions
Ammonolysis: Reaction with ammonia to form heterocyclic compounds.
Alcoholysis: Reaction with alcohols to form alkoxysilanes.
Major Products
Heterocyclic Compounds: Formed through ammonolysis.
Alkoxysilanes: Formed through alcoholysis.
Scientific Research Applications
1,4-Bis(dimethylchlorosilyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the production of silicon-based polymers and resins.
Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Catalysis: Acts as a ligand in catalytic systems for organic transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of dimethylchlorosilyl groups.
1,4-Bis(dimethylsilyl)benzene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Uniqueness
1,4-Bis(dimethylchlorosilyl)benzene is unique due to the presence of reactive chlorine atoms, which allow for a wide range of chemical modifications. This makes it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLYCFUVHLITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061479 | |
Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-97-3 | |
Record name | 1,4-Bis(chlorodimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-phenylenebis[chlorodimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,4-bis(dimethylchlorosilyl)benzene in materials science?
A1: this compound serves as a versatile building block for synthesizing organosilicon polymers. It readily undergoes polymerization reactions with various co-monomers, leading to materials with diverse properties. For instance, it reacts with dichlorodimethylsilane to produce linear polysilanes []. Additionally, its reaction with 1,7-bis(tetramethylchlorodisiloxane)-m-carborane yields hybrid polymers with enhanced thermal and oxidative stability, making them suitable for high-temperature applications [].
Q2: How does the reactivity of this compound compare to other chlorosilanes in polymerization reactions?
A2: Studies utilizing 29Si NMR have revealed that this compound exhibits rapid kinetic equilibrium with dichlorosilanes like dichlorodimethylsilane, dichloromethylphenylsilane, and dichlorodiphenylsilane []. This rapid exchange of chlorine and hydroxyl groups between the reactants precedes the slower condensation polymerization step. Interestingly, the rate of polymerization varies depending on the dichlorosilane used. While the reaction with dichlorodimethylsilane completes within minutes, those with dichloromethylphenylsilane and dichlorodiphenylsilane require hours and days, respectively, at room temperature []. This highlights the influence of steric and electronic factors on the reactivity of the silicon center.
Q3: Can this compound be used to synthesize polymers with conjugated systems?
A3: Yes, this compound can be polymerized with dichloromethylphenylsilane using a Sm/SmI2 reductive coupling method to produce poly(disilanylenephenylene) []. This polymer exhibits a σ−π conjugated system due to the alternating arrangement of silicon-silicon bonds and phenylene units in its backbone, potentially leading to interesting electronic and optical properties.
Q4: Are there alternative synthetic routes to access polymers containing this compound units other than conventional polycondensation?
A4: Yes, aside from traditional polycondensation reactions, this compound can undergo reductive coupling polymerization. A study demonstrated that a Sm/SmI2 system effectively facilitates the reductive dimerization of organochlorosilanes, including this compound []. This method offers a different approach to controlling the molecular weight and dispersity of the resulting polymers.
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